molecular formula C12H14F3NO3S B2400522 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-25-8

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2400522
CAS RN: 477864-25-8
M. Wt: 309.3
InChI Key: BYEMVKLIBWQOAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as “4-(Trifluoromethoxy)benzyl bromide” has been reported. The process involves the reaction of “4-(Trifluoromethoxy)benzyl alcohol” with PBr3 at 0-10°C . The reaction mixture is stirred for 0.5 hours and then poured into a mixture of ice and water, followed by stirring for 1-2 hours .

Scientific Research Applications

Bioreductive Drug Synthesis

Trifluoromethyl Ether Formation

Oxidative Stress Modulation

Chemical Synthesis

Trifluoromethoxylation Reagents

Polymerization Catalyst

Mechanism of Action

Mode of Action

It’s known that the compound can be used as an intermediate in organic synthesis and pharmaceutical development . The trifluoromethoxy group in the compound could potentially interact with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c13-12(14,15)19-11-3-1-10(2-4-11)9-16-5-7-20(17,18)8-6-16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEMVKLIBWQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

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